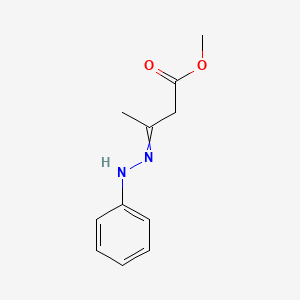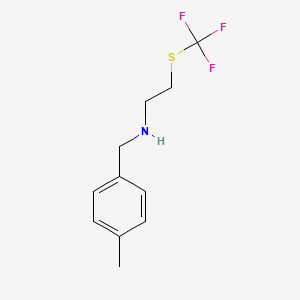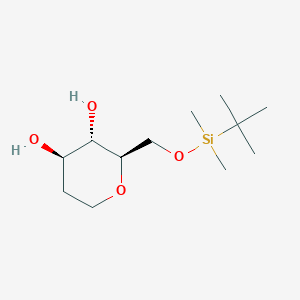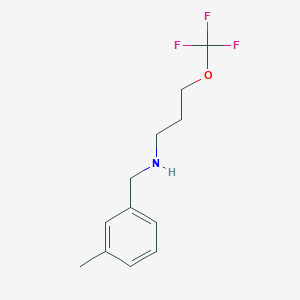
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is an organic compound with the molecular formula C12H16N2O2. It is a derivative of butanoic acid and features a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate can be synthesized through the reaction of methyl acetoacetate with phenylhydrazine. The reaction typically occurs in an ethanol solvent at low temperatures, around -5°C to 0°C. The process involves the addition of phenylhydrazine to methyl acetoacetate, followed by quenching with a sodium bicarbonate solution and extraction with dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield hydrazine derivatives.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with various molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2-phenylhydrazin-1-ylidene)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Phenylhydrazine: The parent compound, lacking the butanoate moiety.
Methyl acetoacetate: The starting material for synthesis, lacking the phenylhydrazine moiety.
Uniqueness
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is unique due to its combination of a butanoate ester and a phenylhydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
YSKRVJSWYOPWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)



![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)


![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)


![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)



